molecular formula C8H12F3NO5 B13669687 (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13669687
M. Wt: 259.18 g/mol
InChI Key: TWRZEPFMUZJIIS-UYXJWNHNSA-N
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Description

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring with a hydroxyl group and a carboxylic acid group, combined with trifluoroacetic acid. The presence of trifluoroacetic acid enhances the compound’s stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve carbon dioxide or carboxylating agents like chloroformates.

    Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid, which can be achieved through direct reaction with trifluoroacetic anhydride or trifluoroacetic acid itself.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halides, sulfonates

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, aldehydes

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-hydroxypiperidine-2-carboxylic acid: Lacks the trifluoroacetic acid moiety, resulting in different reactivity and stability.

    4-hydroxypiperidine-2-carboxylic acid: Similar structure but without specific stereochemistry, leading to different biological activity.

    Piperidine-2-carboxylic acid: Lacks both the hydroxyl group and trifluoroacetic acid, resulting in significantly different properties.

Uniqueness

The presence of both the hydroxyl group and trifluoroacetic acid in (2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid makes it unique in terms of its chemical reactivity, stability, and potential applications. The specific stereochemistry further enhances its selectivity and effectiveness in various applications.

Properties

Molecular Formula

C8H12F3NO5

Molecular Weight

259.18 g/mol

IUPAC Name

(2R,4S)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7)/t4-,5+;/m0./s1

InChI Key

TWRZEPFMUZJIIS-UYXJWNHNSA-N

Isomeric SMILES

C1CN[C@H](C[C@H]1O)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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